molecular formula C8H6N4 B3048320 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1638771-56-8

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B3048320
CAS No.: 1638771-56-8
M. Wt: 158.16
InChI Key: LWSJWBGIMGQQSL-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS: 1638771-56-8) is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C8H6N4, with a molecular weight of 158.16 g/mol. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, as it effectively mimics adenosine and can engage the hinge region of kinase ATP-binding sites through strong hydrogen-bonding interactions . This makes it a valuable "warhead" for developing potent and selective therapeutic agents. This specific chemical scaffold is extensively explored in anticancer research. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinase targets, such as RET kinase for non-small cell lung cancer and thyroid cancer, and p21-activated kinase 4 (PAK4), which is overexpressed in numerous cancers including breast, pancreatic, and gastric cancers . Furthermore, this core structure demonstrates promising antibacterial applications. Novel derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, a target for combating antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and plant pathogens such as Xanthomonas oryzae (Xoo) . The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile serves as a critical synthetic intermediate for constructing diverse compound libraries to study structure-activity relationships (SAR) and optimize pharmacological properties for these and other therapeutic targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSJWBGIMGQQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222738
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-56-8
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step reactions. One common method starts with the preparation of pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine and terminal alkynes through the Pd-catalyzed Sonogashira reaction, followed by tandem cyclization using tetrabutylammonium fluoride . Another approach involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of p21-activated kinase 4 (PAK4), which is associated with various cancers . The compound binds to the hinge region and β-sheets of the kinase, disrupting its activity and leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile C₈H₆N₄ 158.16 7, 4 Methyl, Carbonitrile
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile C₇H₃BrN₄ 223.03 5, 4 Bromo, Carbonitrile
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile C₇H₅N₅ 159.15 4, 5 Amino, Carbonitrile
Pyrrolo[2,3-d]pyrimidin-4-ol C₆H₄N₄O 148.12 4 Hydroxyl
4-Amino-6-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile C₈H₇N₅S 205.23 4, 5, 6 Amino, Carbonitrile, Methylthio

Key Findings:

Substituent Effects on Molecular Weight: Bromination at position 5 () increases molecular weight significantly (223.03 g/mol) due to the bromine atom’s mass. Methylthio and amino groups () add sulfur and nitrogen content, raising molecular weight to 205.23 g/mol, while the hydroxyl analog () is lighter (148.12 g/mol).

Amino Group (): Increases polarity and solubility, facilitating interactions with biological targets. Methyl Group (Target Compound): Likely improves lipophilicity and metabolic stability compared to unsubstituted analogs.

Synthetic Considerations :

  • describes alkylation at the pyrrolo nitrogen using reagents like 2,4-difluorobenzyl bromide, suggesting that the methyl group in the target compound could be introduced via similar methods.
  • Brominated derivatives () may face synthetic challenges due to steric and electronic effects.

Biological Activity

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This bicyclic structure combines features of pyrrole and pyrimidine, which are known for their diverse pharmacological properties. The compound's unique molecular structure allows it to interact with various biological targets, leading to potential therapeutic applications.

  • Molecular Formula : C₈H₆N₄
  • Molecular Weight : Approximately 166.16 g/mol
  • IUPAC Name : 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

The biological activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may act as a kinase inhibitor, particularly targeting the RET (rearranged during transfection) proto-oncogene, which is implicated in various cancers.

Biological Activity Overview

Research has demonstrated several key biological activities associated with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile:

  • Antitumor Activity : Studies have shown that the compound exhibits promising antiproliferative effects against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of RET kinase, which plays a crucial role in cell growth and differentiation. In vitro studies have reported IC₅₀ values indicating effective inhibition at low concentrations.
  • Enzyme Interaction : The presence of the carbonitrile group enhances the compound's ability to form hydrogen bonds with target enzymes, thereby increasing its inhibitory potency.

Case Studies and Research Findings

Several studies have explored the biological activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in HeLa and A549 cell lines
Kinase InhibitionEffective RET kinase inhibitor with low IC₅₀ values
Enzyme InteractionForms hydrogen bonds enhancing inhibitory effects

Example Study: RET Kinase Inhibition

In a study focused on the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile was found to exhibit significant inhibition of RET kinase. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and the kinase active site, confirming that specific nitrogen atoms in the structure are critical for binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
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